molecular formula C13H17NO2 B2495407 N-[1-(benzyloxy)propan-2-yl]prop-2-enamide CAS No. 727654-92-4

N-[1-(benzyloxy)propan-2-yl]prop-2-enamide

Cat. No.: B2495407
CAS No.: 727654-92-4
M. Wt: 219.284
InChI Key: RMONAZWJWXYYMK-UHFFFAOYSA-N
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Description

N-[1-(benzyloxy)propan-2-yl]prop-2-enamide is a chemical compound with the molecular formula C13H17NO2. It is also known by its IUPAC name, N-benzyl-N-isopropylacrylamide. This compound is characterized by the presence of a benzyloxy group attached to a propan-2-yl chain, which is further connected to a prop-2-enamide moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzyloxy)propan-2-yl]prop-2-enamide typically involves the reaction of 1-(benzyloxy)propan-2-one with prop-2-enamide in the presence of a suitable catalyst. One common method is the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium using pseudoephedrine as a chiral catalyst . This reaction yields optically pure amino keto ethers of the aromatic series with high diastereoisomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzyloxy)propan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(benzyloxy)propan-2-yl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(benzyloxy)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy group and prop-2-enamide moiety play crucial roles in its reactivity and biological activity. For instance, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo enantioselective reactions and form optically pure products makes it valuable in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

N-(1-phenylmethoxypropan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-13(15)14-11(2)9-16-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMONAZWJWXYYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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